molecular formula C21H20BrNO3 B12202063 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12202063
M. Wt: 414.3 g/mol
InChI Key: IEEHUGUANPMEDQ-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazin class, characterized by a fused chromene and oxazine ring system. Its structure features a 4-bromo-3-methylphenyl substituent at position 9 and a propyl group at position 4 (Fig. 1). The propyl chain at position 4 may influence molecular flexibility and binding interactions.

Properties

Molecular Formula

C21H20BrNO3

Molecular Weight

414.3 g/mol

IUPAC Name

9-(4-bromo-3-methylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20BrNO3/c1-3-4-14-10-20(24)26-21-16(14)6-8-19-17(21)11-23(12-25-19)15-5-7-18(22)13(2)9-15/h5-10H,3-4,11-12H2,1-2H3

InChI Key

IEEHUGUANPMEDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

The synthesis of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the Mannich-type condensation reaction. This reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The brominated phenyl group and the chromeno-oxazinone core play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among chromeno-oxazin derivatives lie in substituents at positions 4 and 9:

Compound Name Position 9 Substituent Position 4 Substituent Key Structural Features Reference
9-(4-Bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Bromo-3-methylphenyl Propyl Bromine enhances electrophilicity; methyl improves lipophilicity.
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3-Methoxybenzyl Propyl Methoxy group increases electron density; benzyl enhances aromatic interactions.
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Fluorobenzyl 4-Methoxyphenyl Fluorine offers electronegativity; methoxyphenyl provides steric and electronic effects.
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 4-Hydroxypentyl 3,4-Dimethoxyphenyl Hydroxyl group increases polarity; dimethoxyphenyl enhances π-π stacking.

Physicochemical Properties

  • Compounds with hydroxyalkyl chains (e.g., 9-(4-hydroxybutyl)-3-(4-methoxyphenyl)) show lower melting points (78–123°C), attributed to increased flexibility .
  • Spectral Data :

    • NMR : The 4-bromo-3-methylphenyl group would show characteristic aromatic protons (δ 7.2–7.6 ppm) and a singlet for the methyl group (δ ~2.3 ppm). Propyl chains typically exhibit triplet/multiplet signals (δ 0.8–1.6 ppm) .
    • IR : Expected C=O stretches at ~1700 cm⁻¹ and C-Br absorption near 600 cm⁻¹ .

Biological Activity

The compound 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic organic compound with potential biological activity. Its unique structure, characterized by the presence of a bromine atom and a fused ring system, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20BrNO3C_{22}H_{20}BrNO_3 with a molecular weight of approximately 426.3 g/mol. The chemical structure includes a chromene ring fused with an oxazine moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC22H20BrNO3
Molecular Weight426.3 g/mol
IUPAC Name9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
InChI KeyRMIZAIGBAILBNX-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Some derivatives of similar compounds have demonstrated antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research has indicated that related compounds exhibit significant antimicrobial properties. For instance, studies on structurally similar oxazine derivatives have shown effectiveness against various bacterial strains and fungi through mechanisms such as membrane disruption and inhibition of cell wall synthesis.

Case Study: Anticancer Potential

A study focusing on the anticancer activity of chromene derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle proteins. While specific data on the compound is limited, its structural similarity to effective anticancer agents suggests a potential for similar activity.

Antioxidant Activity

The antioxidant capacity has been evaluated using assays such as DPPH radical scavenging and ABTS assays. Compounds with similar structures have shown promising results in reducing oxidative stress markers in vitro.

Comparative Analysis

To better understand the biological activity of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one , it is useful to compare it with other related compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro...ModerateHighPotential
3-(4-bromo-3-methylphenyl)-11-chloro...HighModerateHigh
9-(4-bromo-3-methylphenyl)-4-butyl...ModerateHighVariable

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